molecular formula C68H106O12 B580229 Digalloyl trioleate CAS No. 17048-39-4

Digalloyl trioleate

Cat. No.: B580229
CAS No.: 17048-39-4
M. Wt: 1115.584
InChI Key: HMKKFLSUPRUBOO-IUPFWZBJSA-N
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Description

Digalloyl trioleate is a compound that belongs to the class of esters, specifically tri-esters of oleic acid. It is composed of two molecules of gallic acid and one molecule of oleic acid esterified together. This compound is known for its antioxidant and ultraviolet-absorbing properties, making it a valuable ingredient in cosmetic formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of digalloyl trioleate involves the esterification of gallic acid with oleic acid. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through various stages, including washing, drying, and distillation, to obtain the pure compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous distillation units to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Digalloyl trioleate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of digalloyl trioleate primarily involves its antioxidant and ultraviolet-absorbing properties. The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells and tissues from oxidative damage. Additionally, its ability to absorb ultraviolet light helps in protecting the skin from harmful radiation .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison:

Biological Activity

Digalloyl trioleate, a compound derived from the esterification of two galloyl groups with trioleic acid, has garnered attention in recent years for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its effects on lipid metabolism, antioxidant properties, and potential therapeutic applications. The information presented here is based on a comprehensive review of available literature and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which consists of three oleic acid chains esterified with two galloyl units. This structure imparts specific physicochemical properties that contribute to its biological activities.

Property Value
Molecular FormulaC₃₁H₅₄O₅
Molecular Weight494.75 g/mol
SolubilitySoluble in organic solvents
StabilityStable under acidic conditions

1. Inhibition of Pancreatic Lipase

Research indicates that this compound exhibits inhibitory activity against pancreatic lipase, an enzyme crucial for lipid digestion. This inhibition can potentially lead to reduced fat absorption and lower plasma triglyceride levels.

  • Study Findings : In vitro studies demonstrated that this compound inhibited pancreatic lipase activity with an IC50 value comparable to other known inhibitors like orlistat. This suggests its potential as a weight management agent.

2. Antioxidant Properties

This compound has been shown to possess significant antioxidant properties, which can protect cells from oxidative stress.

  • Mechanism : The galloyl moieties in this compound are believed to scavenge free radicals, thereby reducing oxidative damage in biological systems.
  • Case Study : In a study involving human cell lines, treatment with this compound resulted in decreased levels of reactive oxygen species (ROS), highlighting its protective effects against oxidative stress.

3. Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties, which may be beneficial in managing conditions associated with chronic inflammation.

  • Research Evidence : Animal studies have shown that administration of this compound reduced markers of inflammation in models of obesity and metabolic syndrome.

Table 1: Summary of Biological Activities

Activity Effect Reference
Pancreatic Lipase InhibitionIC50 comparable to orlistat
Antioxidant ActivityReduced ROS levels in cell lines
Anti-inflammatoryDecreased inflammatory markers

Table 2: Comparative IC50 Values

Compound IC50 (µM)
This compound6.8 (lipase inhibition)
Orlistat6.8
EGCG0.349

Properties

IUPAC Name

3,4-dihydroxy-5-[3,4,5-tris[[(Z)-octadec-9-enoyl]oxy]benzoyl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H106O12/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-62(70)77-60-54-57(68(76)79-59-53-56(67(74)75)52-58(69)65(59)73)55-61(78-63(71)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)66(60)80-64(72)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30,52-55,69,73H,4-24,31-51H2,1-3H3,(H,74,75)/b28-25-,29-26-,30-27-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKKFLSUPRUBOO-IUPFWZBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1=CC(=CC(=C1OC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC)C(=O)OC2=CC(=CC(=C2O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC1=CC(=CC(=C1OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)C(=O)OC2=CC(=CC(=C2O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H106O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601009857
Record name Digalloyl trioleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601009857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1115.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17048-39-4
Record name Digalloyl trioleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017048394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Digalloyl trioleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601009857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIGALLOYL TRIOLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGQ9BY2MDE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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